1-Hexopyranosyl-1H-imidazole
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Overview
Description
1-Hexopyranosyl-1H-imidazole is a compound that features a hexopyranose ring attached to an imidazole moiety. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. These compounds are known for their versatility and are found in various natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-Hexopyranosyl-1H-imidazole typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Hexopyranosyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the imidazole ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hexopyranosyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Hexopyranosyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Hexopyranosyl-1H-imidazole can be compared with other imidazole derivatives such as:
1,3-Diazole: Known for its broad range of biological activities.
Histidine: An essential amino acid with an imidazole side chain.
Metronidazole: An antibiotic with an imidazole ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
35786-42-6 |
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Molecular Formula |
C9H14N2O5 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-imidazol-1-yloxane-3,4,5-triol |
InChI |
InChI=1S/C9H14N2O5/c12-3-5-6(13)7(14)8(15)9(16-5)11-2-1-10-4-11/h1-2,4-9,12-15H,3H2 |
InChI Key |
MFFNQAMHVXENEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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